molecular formula C2HCl2NO B1655681 Dichloro(isocyanato)methane CAS No. 40633-48-5

Dichloro(isocyanato)methane

Cat. No. B1655681
CAS RN: 40633-48-5
M. Wt: 125.94 g/mol
InChI Key: IHYCPZZPMNGWLF-UHFFFAOYSA-N
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Description

Dichloro(isocyanato)methane is a compound that is not widely discussed in the literature. The closest compounds that have been studied extensively are Dichloromethane (DCM, methylene chloride, or methylene bichloride) and Methane, isocyanato-. Dichloromethane is an organochlorine compound with the formula CH2Cl2 . It is a colorless, volatile liquid with a chloroform-like, sweet odor and is widely used as a solvent . Methane, isocyanato- has the formula C2H3NO .

properties

IUPAC Name

dichloro(isocyanato)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl2NO/c3-2(4)5-1-6/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYCPZZPMNGWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(Cl)Cl)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596522
Record name Dichloro(isocyanato)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(isocyanato)methane

CAS RN

40633-48-5
Record name Dichloro(isocyanato)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichloro(isocyanato)methane
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Dichloro(isocyanato)methane

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